molecular formula C413C2H615N2O3 B1164859 Acipimox-13C2,15N2

Acipimox-13C2,15N2

カタログ番号 B1164859
分子量: 158.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 51037-30-0 (unlabeled)

科学的研究の応用

1. Receptor Identification and Antihyperlipidemic Drug Development

Acipimox and its derivatives, such as Acipimox-13C2,15N2, play a critical role in identifying and activating specific receptors on adipocytes, particularly G-protein-coupled receptors like HM74b. This discovery opens new avenues for researching the physiological roles of nicotinic acid and developing novel antihyperlipidemic drugs (Soga et al., 2003).

2. Impact on Muscle Mitochondrial Function

Studies have shown that Acipimox directly affects mitochondrial function in skeletal muscle. It influences oxidative phosphorylation and metabolic health in humans, particularly in patients with type 2 diabetes. This suggests the potential of this compound in enhancing mitochondrial respiration and addressing metabolic disorders (van de Weijer et al., 2014).

3. Anti-lipolytic Action in Adipocytes

Acipimox has been shown to inhibit lipolysis in adipocytes, affecting the lipolytic regulatory cascade. This property is significant for understanding and treating hyper-triglyceridaemia in diabetic patients, as it mediates the suppression of intracellular cyclic AMP levels and the activity of cyclic AMP-dependent protein kinases (Christie et al., 1996).

4. Substrate Oxidation and Metabolic Effects during Exercise

Acipimox significantly influences the substrate oxidation process during exercise. It alters the 13C/12C ratio in expired air CO2, indicating a shift in the utilization of endogenous substrates. This finding is crucial for understanding metabolic adaptations to exercise and the potential role of Acipimox in modulating these changes (Gautier et al., 1993).

5. Influence on Cardiac Parasympathetic Modulation

Acipimox has been associated with decreased cardiac parasympathetic modulation. This effect is particularly significant in understanding the cardiovascular implications of antilipolytic agents in various patient populations, including those with hypopituitarism (Vestergaard et al., 2017).

6. Interaction with Carbonic Anhydrases

Research has shown that Acipimox inhibits the activity of human carbonic anhydrases, a group of enzymes involved in lipogenesis. This property of Acipimox can be pivotal in designing more effective inhibitors with potential antiobesity activity (Mori & Supuran, 2022).

7. Effects on Lipoprotein Lipid Composition in Diabetic Patients

Acipimox has shown effectiveness in improving the lipid composition of lipoproteins in diabetic patients with hyperlipoproteinemia. This improvement does not adversely affect glucose metabolism, indicating the potential of Acipimox in managing diabetic dyslipidemia without compromising glycemic control (Koev et al., 1993).

8. Sustained-Release Mechanism in Tablet Form

Studies on the sustained-release mechanism of Acipimox in tablet form, using hydroxypropyl methyl cellulose, have provided insights into its potential for reducing patient dosage frequency and minimizing adverse reactions (Liu et al., 2018).

特性

分子式

C413C2H615N2O3

分子量

158.1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。